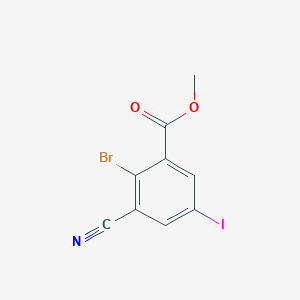

Methyl 2-bromo-3-cyano-5-iodobenzoate

Description

Methyl 2-bromo-3-cyano-5-iodobenzoate is a substituted benzoate ester characterized by a methyl ester group at the para position, with bromine (Br), cyano (CN), and iodine (I) substituents at the 2-, 3-, and 5-positions of the aromatic ring, respectively. This compound is structurally complex due to the combination of electron-withdrawing groups (Br, CN, I) and steric hindrance from the bulky iodine atom. Such substitutions influence its reactivity, solubility, and thermal stability, making it a candidate for specialized applications in organic synthesis, pharmaceuticals, or materials science.

Properties

IUPAC Name |

methyl 2-bromo-3-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGBHUOXBNRLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1Br)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-iodobenzoate typically involves the bromination, cyanation, and iodination of a benzoate precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, cyano, and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzoates with different functional groups.

Oxidation Reactions: Formation of benzoic acid derivatives.

Reduction Reactions: Formation of amine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-iodobenzoate has diverse applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Material Science: Utilized in the development of advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-bromo-3-cyano-5-iodobenzoate, comparisons are drawn with structurally related benzoate esters and halogenated aromatic compounds. Key differences arise from the unique combination of substituents and their positions.

Substituent Effects on Physical Properties

The presence of multiple halogens (Br, I) and a cyano group significantly alters properties compared to simpler esters like methyl benzoate or methyl salicylate. For example:

*Hypothetical analog for comparison. Data inferred from halogenated ester studies .

- Melting/Boiling Points: The bulky iodine atom and polar cyano group increase melting points compared to unsubstituted esters. Methyl salicylate (boiling point 222°C) has lower thermal stability than halogenated analogs, which often decompose before boiling .

- Solubility: The electron-withdrawing CN group enhances polarity but reduces solubility in non-polar solvents.

Stability and Degradation

Halogenated benzoates are prone to photodegradation and hydrolysis. The iodine atom in this compound may accelerate degradation under UV light compared to bromine-only analogs, as seen in studies of methyl ester photostability .

Biological Activity

Methyl 2-bromo-3-cyano-5-iodobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that contribute to its reactivity and interactions with biological targets. The presence of bromine, iodine, and cyano groups allows for diverse chemical behavior, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Nucleophilic Attack : The cyano group can act as a nucleophile, participating in reactions with electrophilic centers in proteins or nucleic acids.

- Electrophilic Substitution : The bromine and iodine atoms can facilitate electrophilic aromatic substitution reactions, which may alter the function of target molecules.

- Coordination with Metal Ions : The compound's structure allows it to coordinate with metal ions, potentially influencing enzymatic activity and cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has shown promising results against various bacterial strains, exhibiting effective inhibition at low micromolar concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.008 µg/mL |

| K. pneumoniae | 0.03 µg/mL |

| P. aeruginosa | 0.125 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for antiviral activity. Specifically, it has been tested against HIV-1 integrase inhibitors, where it demonstrated significant inhibition at low concentrations.

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.77 |

| Control Compound | 1.18 |

This data indicates that the compound may play a role in antiviral drug development .

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against Gram-negative bacteria. The results demonstrated that the compound effectively inhibited bacterial growth and showed lower resistance compared to traditional antibiotics like ciprofloxacin.

Screening for Antiviral Properties

Another research project focused on the compound's potential as an HIV integrase inhibitor. The study revealed that this compound could inhibit the enzyme's activity significantly, suggesting its utility in developing new antiviral therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.